molecular formula C9H9NO5 B1206059 Gentisuric acid CAS No. 25351-24-0

Gentisuric acid

Cat. No. B1206059
CAS RN: 25351-24-0
M. Wt: 211.17 g/mol
InChI Key: FBFATOOJCPDQOZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of gentisuric acid involves the conjugation of gentisic acid with glycine, catalyzed by a mitochondrial fraction of rat and beef liver. This process has been detailed in studies demonstrating the metabolic formation of GU in animals and its identification as a metabolite of aspirin in humans (Wilson et al., 1978). Furthermore, the synthesis of various gentisic acid derivatives has been explored to understand its chemical versatility and potential applications (Moore et al., 1954).

Molecular Structure Analysis

The molecular structure of gentisuric acid and its derivatives has been characterized through NMR, mass spectrometry, and elemental analysis. Studies have also focused on the structural and biochemical characterization of enzymes involved in the metabolism of gentisic acid, such as gentisate 1,2-dioxygenase from Escherichia coli O157:H7, highlighting the complex biochemical pathways associated with gentisic acid and its metabolites (Adams et al., 2006).

Chemical Reactions and Properties

Gentisuric acid's chemical properties, including its reactions and metabolic pathways, have been a subject of research. It acts as an antioxidant, inhibiting oxidation of low-density lipoprotein (LDL) and the formation of cholesterol ester hydroperoxides in human plasma (Ashidate et al., 2005). Additionally, the autoxidation of gentisic acid in aqueous media has been studied to understand its stability and reactivity in different environmental conditions (Capelle et al., 1996).

Physical Properties Analysis

The physical properties of gentisuric acid, including its solubility and spectral characteristics, have been analyzed to aid in its identification and quantification in biological samples. Notably, the novel absorbance peak of gentisic acid following oxidation reaction provides a distinct method for its detection (Hosokawa et al., 2020).

Chemical Properties Analysis

The chemical behavior of gentisuric acid, especially in relation to its antioxidant properties and interactions with biological molecules, has been extensively studied. Research has shown that gentisic acid, a precursor of gentisuric acid, exhibits strong antioxidant effects and may contribute to the anti-atherogenic effects of aspirin by inhibiting LDL oxidation and preventing the formation of cholesterol ester hydroperoxides in the plasma (Ashidate et al., 2005).

Scientific Research Applications

Application 1: Role in Aspirin Metabolism

  • Specific Scientific Field : Biochemistry and Biophysics .
  • Summary of the Application : Gentisuric acid (GU) is a metabolically formed metabolite of aspirin in animals and is found in 76% of SA-positive urines from aspirin-treated patients . It plays a significant role in the metabolism of Aspirin .
  • Methods of Application or Experimental Procedures : The study involves the amidation of Salicyluric Acid and Gentisuric Acid, exploring the possible role for Peptidylglycine α-Amidating Monooxygenase in the Metabolism of Aspirin . The process involves the copper-, ascorbate-, and O2-dependent cleavage of C-terminal glycine-extended peptides, N-acylglycines, and the bile acid glycine conjugates to the corresponding amides and glyoxylate .
  • Results or Outcomes : The conversion of aspirin to salicylurate and gentisurate in man is shown in the study . The study provides insights into the metabolic pathways of Aspirin and the role of Gentisuric acid in these processes .

Application 2: Use in Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry

  • Specific Scientific Field : Analytical Chemistry .
  • Summary of the Application : Gentisic acid is used as a sample matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry . This technique is used for the analysis of biomolecules (biopolymers such as proteins, peptides and sugars) and large organic molecules (such as polymers, dendrimers and other macromolecules), which tend to be fragile and fragment when ionized by more conventional ionization methods .
  • Methods of Application or Experimental Procedures : In MALDI, the sample is mixed with a suitable matrix material and applied to a metal plate. A pulsed laser irradiates the sample, triggering ablation and desorption of the sample and matrix material. The analyte molecules are ionized by being protonated or deprotonated in the hot plume of ablated gases, and can then be accelerated into whichever mass spectrometer is used to analyse them .
  • Results or Outcomes : Gentisic acid has been shown to conveniently detect peptides incorporating the boronic acid moiety by MALDI . This makes it a valuable tool in the analysis of complex biological samples .

Application 3: Antioxidant Excipient in Pharmaceutical Preparations

  • Specific Scientific Field : Pharmaceutical Sciences .
  • Summary of the Application : Gentisic acid is readily oxidised and is used as an antioxidant excipient in some pharmaceutical preparations . An antioxidant is a substance that inhibits oxidation, especially one used to counteract the deterioration of stored food products or to protect living organisms from the damaging effect of oxidation .
  • Methods of Application or Experimental Procedures : The gentisic acid is incorporated into the pharmaceutical formulation as an excipient. An excipient is a substance formulated alongside the active ingredient of a medication, included for the purpose of long-term stabilization, bulking up solid formulations that contain potent active ingredients in small amounts, or to confer a therapeutic enhancement on the active ingredient in the final dosage form .
  • Results or Outcomes : The inclusion of gentisic acid as an antioxidant excipient helps to protect the active ingredients in the pharmaceutical preparation from oxidation, thereby enhancing the stability and efficacy of the medication .

Future Directions

: Antioxidant activity and mechanism of inhibitory action of gentisic and α-resorcylic acids

properties

IUPAC Name

2-[(2,5-dihydroxybenzoyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c11-5-1-2-7(12)6(3-5)9(15)10-4-8(13)14/h1-3,11-12H,4H2,(H,10,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFATOOJCPDQOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C(=O)NCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10179998
Record name Gentisuric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10179998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gentisuric acid

CAS RN

25351-24-0
Record name Gentisuric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025351240
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gentisuric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10179998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 25351-24-0
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GENTISURIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45RYS5R5SJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
159
Citations
JT Wilson, RL Howell, MW Holladay… - Clinical …, 1978 - Wiley Online Library
Gentisuric acid was synthesized from gentisic acid and glycine ethyl ester. NMR, mass spectrometric and elemental analysis confirmed the product as GU, and physicochemical …
Number of citations: 39 ascpt.onlinelibrary.wiley.com
JL DeBlassio, MA delong, U Glufke, R Kulathila… - Archives of Biochemistry …, 2000 - Elsevier
… Glycine conjugation of gentisic acid or hydroxylation of salicylic acid will generate gentisuric acid (GUA, 2,5dihydroxyhippurate). The conversion of aspirin to salicylurate and gentisurate …
Number of citations: 21 www.sciencedirect.com
L Jian-Hua, PC Smith - Journal of Chromatography B: Biomedical Sciences …, 1996 - Elsevier
… Small amounts of other metabolites of SA, such as salicyluric acid phenolic glucuronide (SUPG), gentisuric acid (GU) and 2,3-dihydroxybenzoic …
Number of citations: 74 www.sciencedirect.com
J Forrest, BG Overell, V Petrow… - Journal of Pharmacy …, 1952 - academic.oup.com
… The metabolic changes undergone by salicylates (I) in vivo were studied by Meyer and RaganY6 who isolated gentisic acid (II) and gentisuric acid from the urine of patients on salicylate …
Number of citations: 10 academic.oup.com
F Abedi, BM Razavi, H Hosseinzadeh - Phytotherapy Research, 2020 - Wiley Online Library
Beneficial therapeutic effects of phenolic acids have been proven in various research projects including in vivo and in vitro studies. Gentisic acid (GA) is a phenolic acid that has been …
Number of citations: 96 onlinelibrary.wiley.com
DK Patel, LJ Notarianni, PN Bennett - Xenobiotica, 1990 - Taylor & Francis
… Direct assay of gentisuric acid was not possible as an authentic standard was not available. … hydrolysis of gentisuric acid to gentisic acid. Therefore, the amount of gentisuric acid in urine …
Number of citations: 34 www.tandfonline.com
J Chrastil, JT Wilson - Journal of Chromatography A, 1978 - Elsevier
… , 10 mg salicyluric acid and 1 mg gentisuric acid (all in 100 ~1 of … Gentisuric acid was synthetized as previously described33 … , and Reio 36_ Gentisuric acid was previously identified as …
Number of citations: 15 www.sciencedirect.com
M Bojić, CA Sedgeman, LD Nagy… - European Journal of …, 2015 - Elsevier
… It is rapidly deacetylated to salicylic acid, which forms two hippuric acids—salicyluric acid and gentisuric acid—and two glucuronides. The oxidation of aspirin and salicylic acid has …
Number of citations: 49 www.sciencedirect.com
AJ Hutt, J Caldwell, RL Smith - Xenobiotica, 1982 - Taylor & Francis
… (1978) have reported the formation of gentisuric acid, the glycine conjugate of the oxidation product … However, these workers did not quantify the gentisuric acid formed. In addition, the …
Number of citations: 29 www.tandfonline.com
M Niikawa, T Nakamura, H Nagase - Drug and chemical toxicology, 2006 - Taylor & Francis
… twin spots on the wing of Drosophila melanogaster cotreated with MMC and gentisuric acid. … twin spots on the wing of Drosophila melanogaster cotreated with MMC and gentisuric acid. …
Number of citations: 11 www.tandfonline.com

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